molecular formula C11H11NO2 B8670352 5-Propionyloxindole

5-Propionyloxindole

Cat. No.: B8670352
M. Wt: 189.21 g/mol
InChI Key: ONBGICIXOGGEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Propionyloxindole is an oxindole derivative characterized by a propionyl group (-COCH2CH3) substituted at the 5-position of the oxindole scaffold. Oxindoles are heterocyclic compounds featuring a benzene ring fused to a pyrrolidone ring, making them key intermediates in pharmaceutical synthesis.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5-propanoyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C11H11NO2/c1-2-10(13)7-3-4-9-8(5-7)6-11(14)12-9/h3-5H,2,6H2,1H3,(H,12,14)

InChI Key

ONBGICIXOGGEDN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)NC(=O)C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Selection Criteria

Per , compounds are selected based on structural similarity (e.g., substituent variations) or functional equivalence. Two analogues are analyzed:

Compound A: 5-Acetyloxindole
  • Structure : Oxindole with an acetyl group (-COCH3) at the 5-position.
  • Key Differences : Shorter acyl chain (C2 vs. C3 in propionyl), impacting solubility and metabolic stability.
Compound B: 5-Methyloxindole
  • Structure : Oxindole with a methyl group (-CH3) at the 5-position.

Comparative Analysis

Property 5-Propionyloxindole 5-Acetyloxindole 5-Methyloxindole
Molecular Weight 189.21 g/mol 175.17 g/mol 147.17 g/mol
Substituent Propionyl (-COCH2CH3) Acetyl (-COCH3) Methyl (-CH3)
LogP (Predicted) 1.82 1.45 1.10
Solubility (Water) Low Moderate High
Bioactivity Potential Enhanced lipophilicity Intermediate polarity Limited reactivity
Key Findings :

Lipophilicity : The propionyl group in this compound increases LogP compared to acetyl and methyl derivatives, suggesting better membrane permeability .

Metabolic Stability : Longer acyl chains (e.g., propionyl) may resist hydrolysis better than acetyl groups, extending half-life .

Synthetic Utility : Methyl-substituted oxindoles are simpler to synthesize but lack functional groups for targeted drug design .

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